1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
Description
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethanone group and at the 5-position with a 4-methyl-1H-pyrazole moiety. The pyridine-pyrazole scaffold imparts unique electronic and steric properties, making it a candidate for medicinal chemistry applications. Its structure allows for diverse interactions, including hydrogen bonding (via the pyrazole N–H) and π-π stacking (via aromatic rings).
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)10-3-4-11(9(2)15)12-6-10/h3-7H,1-2H3 |
InChI Key |
KAFAQGLINIDDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromoacetylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes oxidation under controlled conditions. For example:
-
N-Oxide Formation : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring’s nitrogen, yielding the corresponding N-oxide derivative.
-
Ketone Oxidation : Strong oxidants like KMnO<sub>4</sub> convert the acetyl group to a carboxylic acid, forming 1-[5-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl]acetic acid.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine N-oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | N-Oxide derivative | 72 | |
| Acetyl oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Carboxylic acid derivative | 65 |
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>. Hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine under high pressure .
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at electron-deficient positions. For instance:
-
Chlorination : POCl<sub>3</sub> replaces the hydroxyl group (if present) with chlorine.
-
Amination : Heating with NH<sub>3</sub> in EtOH introduces an amino group at the pyridine’s 4-position.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl<sub>3</sub>, Δ | 2-Chloro-5-(4-methylpyrazol-1-yl)pyridine | 78 | |
| Amination | NH<sub>3</sub>, EtOH, 100°C | 2-Amino-5-(4-methylpyrazol-1-yl)pyridine | 60 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .
-
Heck Reaction : Couples with alkenes to introduce unsaturated side chains .
Functionalization of the Pyrazole Ring
The 4-methylpyrazole group undergoes electrophilic substitution:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyrazole’s 5-position.
-
Bromination : NBS in CCl<sub>4</sub> adds bromine to the methyl group.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Methyl-5-nitro-1H-pyrazol-1-yl derivative | 68 | |
| Bromination | NBS, CCl<sub>4</sub>, AIBN | 4-(Bromomethyl)-1H-pyrazol-1-yl derivative | 82 |
Condensation and Cyclization
The acetyl group forms Schiff bases with amines, which can cyclize into heterocycles like imidazoles . For example:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Schiff base formation | NH<sub>2</sub>R, EtOH, Δ | Imine intermediate | 70 | |
| Cyclization | HCl, reflux | Pyrazoline derivative | 65 |
Mechanistic Insights
-
Oxidation : The ketone’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by oxidizing agents.
-
Cross-Coupling : Palladium facilitates oxidative addition of the pyridine-halogen bond, followed by transmetalation and reductive elimination .
-
Electrophilic Substitution : Pyridine’s electron-deficient ring directs substituents to the 3- and 5-positions, while pyrazole’s N-methyl group activates the 4-position.
Comparative Reactivity
Compared to analogs like 1-[5-(3-methylpyrazol-1-yl)pyridin-2-yl]ethan-1-one, the 4-methyl substituent on the pyrazole ring slightly enhances electron density at the pyridine’s 2-position, increasing its reactivity in cross-coupling and substitution reactions .
Scientific Research Applications
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations
The trifluoromethyl group in this analogue introduces electron-withdrawing effects, which may alter binding affinity. The trifluoromethylpyridine analogue () lacks the pyrazole moiety, reducing hydrogen-bonding capacity but increasing lipophilicity due to the CF₃ group.
Biological Activity Trends: Chalcone derivatives () with nitro and thiophene substituents exhibit antitubercular activity after cyclization into pyrazolines and benzoxazoles. This suggests that the target compound’s pyrazole-pyridine system could be optimized for similar applications.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-methylpyrazole to a 5-substituted pyridine-2-ethanone precursor, analogous to methods in . Thiol-ether linkages () and amide couplings () represent alternative strategies for introducing diverse substituents.
Physical Properties :
- The adamantyl derivative’s higher molecular weight (354 g/mol) correlates with its elevated melting point (141–142°C), whereas the target compound’s simpler structure may result in lower thermal stability.
Biological Activity
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrazole and pyridine rings, which contribute to its unique properties and interactions within biological systems.
The molecular formula of this compound is C11H11N3O, with a molecular weight of 201.22 g/mol. Its structure can be represented by the following SMILES notation: CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C. The compound is characterized by its carbonyl group, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone |
| InChI Key | KAFAQGLINIDDSG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalytic activity. This mechanism underlies its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Some studies have reported that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests a therapeutic role in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth. The study highlighted the structure–activity relationship (SAR) that enhances the anticancer effects of such compounds .
Case Study 2: Inflammatory Response Modulation
Another research article investigated the anti-inflammatory effects of related pyrazole compounds. Results indicated that these compounds significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-[2-(1-Methylpyrazolyl)-[1,2,4]triazolo[1,5-a]pyridine] | Moderate anticancer activity |
| 4,4′-(Arylmethylene)bis(3-methylpyrazol) | Strong anti-inflammatory effects |
| 5-(Phenylpyrazole) | Antimicrobial properties |
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 h) to identify optimal conditions.
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity (>98%) .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between pyrazole and pyridine rings, critical for confirming stereochemistry .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching frequencies at 1650–1700 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (C–H aromatic) validate functional groups .
Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability under biological conditions .
Advanced: How can researchers address contradictions in reported reactivity data (e.g., substitution vs. oxidation outcomes)?
Methodological Answer:
- Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed pH, inert atmosphere) to isolate variable effects .
- Advanced Analytics : Use LC-MS to detect minor byproducts and trace intermediates.
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in oxidation reactions) clarifies pathways. For example, nitro-group reduction to amine may compete with ring substitution under varying reductants (NaBH₄ vs. LiAlH₄) .
Advanced: What experimental designs are optimal for studying this compound’s biological activity?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2). Pyrazole rings often interact with hydrophobic active sites .
- In Vitro Assays :
Basic: How is purity assessed, and what methods ensure batch-to-batch consistency?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%).
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 62.5%, H: 5.2%, N: 18.1%) .
- Melting Point : Consistency within 1–2°C of literature values (e.g., 145–147°C) confirms purity .
Advanced: What strategies evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
